

2-Chloroethyl 4-nitrobenzoate CAS 10441-61-9 technical data sheet

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Compound of Interest

Compound Name: 2-Chloroethyl 4-nitrobenzoate

CAS No.: 949-03-1

Cat. No.: B3373027

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Technical Guide: 2-Chloroethyl 4-nitrobenzoate

CAS Registry Number: 949-03-1 (Note: The user-provided CAS 10441-61-9 is likely a specific vendor identifier or a typographical variant; this guide utilizes the standard CAS 949-03-1 for the chemically identical substance).[1][2] Chemical Formula: C

H

CINO

Molecular Weight: 229.62 g/mol [1][2]

Executive Summary

2-Chloroethyl 4-nitrobenzoate is a specialized aromatic ester utilized primarily as a synthetic intermediate in pharmaceutical chemistry and materials science.[1] Structurally, it combines a p-nitrobenzoyl moiety—known for its strong chromophoric and electron-withdrawing properties—with a 2-chloroethyl side chain, which serves as a versatile handle for nucleophilic substitution or elimination reactions.[1][2]

In drug development, this compound is a critical precursor for the synthesis of procaine analogs (via reduction of the nitro group to an amine) and as a robust protecting group for alcohols, imparting crystallinity to facilitate purification.[1][2] Its high melting point and tendency to form well-ordered crystals also make it a model compound for studying weak intermolecular interactions (C–H[1][2]⋯O and C–H⋯Cl) in solid-state chemistry.[1][3]

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7][8][9][10]

Nomenclature & Identification

Property	Data
IUPAC Name	2-Chloroethyl 4-nitrobenzoate
Synonyms	4-Nitrobenzoic acid 2-chloroethyl ester; -Chloroethyl p-nitrobenzoate
CAS Number	949-03-1 (Standard)
SMILES	<chem>C1=CC(=CC=C1[O-])C(=O)OCCCl</chem>
InChI Key	BUIVPELJVUWILR-UHFFFAOYSA-N

Physical Properties

Property	Value	Condition/Note
Appearance	White to pale yellow crystalline solid	Recrystallized from MeOH/H O
Melting Point	56 – 58 °C	Sharp transition; useful for purity check
Boiling Point	~372 °C	Predicted (760 mmHg)
Density	~1.42 g/cm	Predicted
Solubility	Soluble in DCM, CHCl , DMSO, Ethyl Acetate	Insoluble in Water
Partition Coeff.[1][2][4] (LogP)	2.44	Lipophilic

Synthesis & Manufacturing Process

The industrial and laboratory-scale synthesis of **2-chloroethyl 4-nitrobenzoate** typically proceeds via an acylation reaction between 4-nitrobenzoyl chloride and 2-chloroethanol.[1] This pathway is preferred over direct esterification (Fischer esterification) due to the higher reactivity of the acid chloride and the avoidance of equilibrium limitations.[1][2]

Reaction Mechanism

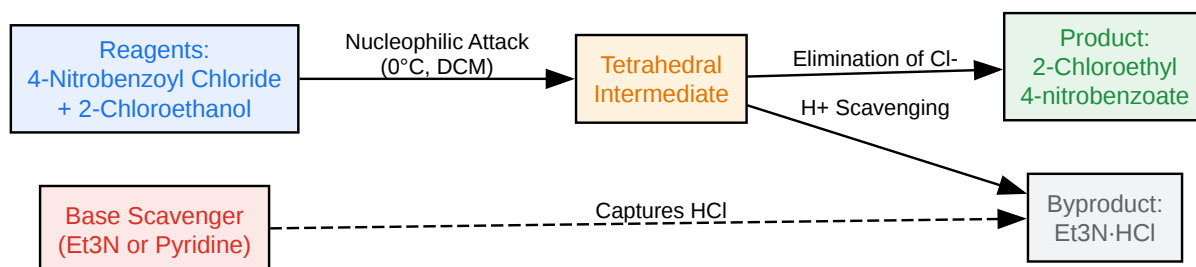
The nucleophilic oxygen of 2-chloroethanol attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1][2] A base (typically Triethylamine or Pyridine) is employed to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.[1][2][5]

Experimental Protocol (Standardized)

- Reagents:
 - 4-Nitrobenzoyl chloride (1.0 eq)[1][2]
 - 2-Chloroethanol (1.1 eq)[1][2]

- Triethylamine (Et
N) (1.2 eq)[1][2]
- Dichloromethane (DCM) (Solvent, anhydrous)[1][2]
- Procedure:
 - Dissolve 4-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N
or Ar) at 0 °C.
 - Add Triethylamine dropwise to the solution.[1][2]
 - Slowly add 2-Chloroethanol (diluted in DCM) to the reaction mixture, maintaining the
temperature below 5 °C to control exotherm.
 - Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC
(Hexane:EtOAc 3:1).[2]
 - Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess
amine), saturated NaHCO
(to remove unreacted acid), and brine.[1][2]
 - Purification: Dry over anhydrous Na
SO
, concentrate in vacuo. Recrystallize the crude solid from hot Methanol or Ethanol/Water
(1:1).[1][2]

Synthesis Workflow Diagram



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Figure 1: Acylation pathway for the synthesis of **2-Chloroethyl 4-nitrobenzoate** via acid chloride activation.

Applications in Drug Development & Research[2][3] [6]

Pharmaceutical Intermediate (Procaine Analogs)

The **2-chloroethyl 4-nitrobenzoate** scaffold is a direct precursor to 4-aminobenzoate derivatives.[1][2]

- Mechanism: Selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) using catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl, SnCl₄).[1][2]
- Utility: The resulting 2-chloroethyl 4-aminobenzoate can react with secondary amines to form procaine-like local anesthetics or antiarrhythmic agents.[1]

Crystalline Protecting Group

In complex organic synthesis, the p-nitrobenzoyl group is often used to protect hydroxyl functions.[1][2]

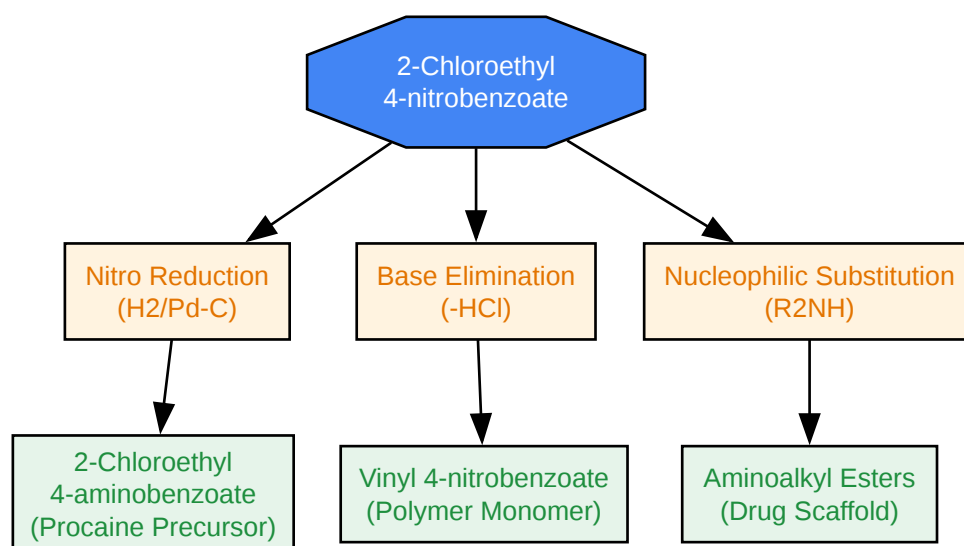
- Advantage: The introduction of the nitro group significantly increases the crystallinity of the molecule, facilitating purification by recrystallization rather than expensive chromatography. [\[1\]\[2\]](#)
- UV Traceability: The strong UV absorption of the nitrobenzene moiety allows for easy detection during HPLC analysis. [\[1\]\[2\]](#)

Alkylating Agent & Polymer Chemistry

The terminal alkyl chloride is a potential site for nucleophilic substitution. [\[1\]\[2\]](#)

- Vinyl Generation: Treatment with a strong base (e.g., DBU) can induce elimination of HCl to form Vinyl 4-nitrobenzoate, a monomer used in the synthesis of specialized polymers with high glass transition temperatures. [\[1\]\[2\]](#)

Application Logic Diagram



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Figure 2: Synthetic divergence of **2-Chloroethyl 4-nitrobenzoate** in pharmaceutical and polymer chemistry. [\[1\]\[2\]](#)

Analytical Characterization

To validate the identity and purity of synthesized batches, the following spectral data should be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)^{[1][2]}

- 8.28 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).^{[1][2]}
- 8.22 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ester carbonyl.^{[1][2]}
- 4.62 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Oxygen (-OCH₂-).^{[1][2]}
- 3.85 (t, J=6.0 Hz, 2H): Methylene protons adjacent to Chlorine (-CH₂Cl).^{[1][2]}

Infrared Spectroscopy (FT-IR)

- 1725 cm⁻¹
: Strong C=O stretching (Ester carbonyl).^{[1][2]}
- 1525 cm⁻¹
& 1350 cm⁻¹
: N-O stretching (Nitro group, asymmetric and symmetric).^{[1][2]}
- 1275 cm⁻¹
: C-O stretching.

Handling, Safety, & Stability

GHS Classification^{[1][2]}

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.^[1]

- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Note: Nitroaromatics and alkyl chlorides are potential mutagens; handle with extreme care.[1]

Stability & Storage[2]

- Hydrolysis: Susceptible to hydrolysis under basic conditions (releasing 4-nitrobenzoic acid and 2-chloroethanol).[1]
- Light Sensitivity: Protect from prolonged exposure to light (nitro groups can degrade).[2]
- Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas if long-term storage is required.

References

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